molecular formula C39H56N4O9 B2937017 Spermine(FBBSuc) CAS No. 1263046-90-7

Spermine(FBBSuc)

Cat. No. B2937017
CAS RN: 1263046-90-7
M. Wt: 724.896
InChI Key: NRNKBWFMEYXFDI-UHFFFAOYSA-N
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Description

Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of spermine is the amino acid ornithine . It is an essential growth factor in some bacteria as well . It is found as a polycation at physiological pH . Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses .


Synthesis Analysis

Spermine biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP. This decarboxylation gives putrescine . A novel efficient whole-cell biocatalytic method for spermine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .


Molecular Structure Analysis

Spermine is a polyamine molecule that performs various cellular functions, such as DNA and RNA stabilization, autophagy modulation, and eIF5A formation, and is generated from putrescine by aminopropyltransferase spermidine synthase (SpdS) .


Chemical Reactions Analysis

Spermine oxidase (SMOX) is a flavin-containing enzyme that specifically oxidizes spermine to produce spermidine, 3-aminopropanaldehyde and hydrogen peroxide . The major gel band other than the SMOX monomer is the covalent SMOX homodimer, which was disassembled by increasing the reducing conditions, while being resistant to other denaturing conditions .


Physical And Chemical Properties Analysis

Spermine is a polyamine that exerts important roles in alleviating oxidative damage, improving immunity, increasing antioxidant status and digestive enzyme activities, and promoting the development of the small intestine .

Scientific Research Applications

Plant Drought Stress Response

Spermine has been identified as a key player in enhancing plants’ drought tolerance. It regulates the plant’s internal antioxidant defense mechanisms, glyoxalase systems, and detoxification processes to mitigate drought-induced oxidative stress . This polyamine also interacts with other molecules like nitric oxide and phytohormones, including abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the development of drought tolerance .

siRNA Delivery for Therapeutic Applications

Spermine-based amphiphilic poly(β-amino ester)s have been synthesized for the delivery of small interfering RNA (siRNA). These polymers form nanoparticles that encapsulate siRNA, protecting it from enzymatic degradation and enhancing cellular uptake. This application is particularly promising for gene silencing therapies in conditions such as cancer and viral infections .

Linker in Bioconjugation

Spermine FBBSuc is utilized as a linker in bioconjugation applications. Its structure allows for the attachment of various biomolecules, facilitating the creation of complex bioconjugates for targeted drug delivery, diagnostic assays, and other biomedical applications .

Improvement of Stomatal Features in Plants

Research has shown that spermine can improve stomatal features in plants, leading to increased dry matter yield and net photosynthesis. This is particularly beneficial for plants subjected to water deficits, as spermine helps maintain leaf water status and overall plant health .

Anticancer Agent Development

Spermine derivatives are being explored for their potential as anticancer agents. The polyamine homeostasis enzyme, spermine/spermidine N-1-acetyltransferase (SSAT), serves as a diagnostic marker in human cancers. Modified spermine compounds are investigated for their prognostic, diagnostic, and therapeutic applications against various malignancies .

Role in Fungal Pathogenesis

Spermine is critical for the growth, development, and environmental adaptation of certain fungi. In Fusarium graminearum, a fungus that causes devastating crop diseases, spermine is essential for mycotoxin production and virulence. Understanding spermine’s role in fungal pathogenesis can lead to new strategies for controlling fungal diseases .

Polyamine Research in Microbiology

Spermine is a subject of interest in microbiological research due to its ubiquity and importance in cellular functions. Studies on spermine’s physiological functions in microorganisms can shed light on fundamental biological processes and lead to novel applications in biotechnology .

Enhancing Plant Growth and Yield

Spermine has been documented to enhance plant growth and grain filling, leading to improved crop yields. Its application in agriculture could be a significant step towards increasing food production and sustainability, especially under stress conditions like drought .

Safety And Hazards

Spermine can cause serious eye damage and severe skin burns .

properties

IUPAC Name

4-[3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56N4O9/c1-38(2,3)51-36(48)42(25-13-21-40-33(44)19-20-34(45)46)23-11-12-24-43(37(49)52-39(4,5)6)26-14-22-41-35(47)50-27-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h7-10,15-18,32H,11-14,19-27H2,1-6H3,(H,40,44)(H,41,47)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKBWFMEYXFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCN(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)CCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spermine(fbbsuc-oh)

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